molecular formula C22H25N3O2S2 B3013087 3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 919758-48-8

3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B3013087
CAS No.: 919758-48-8
M. Wt: 427.58
InChI Key: LRRHRWAAHYHOCF-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25N3O2S2 and its molecular weight is 427.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

A series of derivatives related to the compound have been synthesized, aiming to find new classes of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter. Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed significant values for both activities, indicating their potential in pharmacological applications (Orus et al., 2002).

Synthesis and Biological Activities

The compound's structural framework has been utilized to create new chemical structures like benzodifuranyl, oxadiazepines, and thiazolopyrimidines. These novel structures were illustrated based on elemental and spectral analysis, and they exhibited promising inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Synthesis of PET Radioligands

The compound's derivatives have been explored for their potential as PET radioligands. These derivatives were prepared from their corresponding phenol precursors and isolated through a simplified method. The specific activity and radiochemical purity of these derivatives indicate their potential use in PET imaging of 5-HT1AR (Gao et al., 2012).

Synthesis and Antimicrobial Activity

A range of derivatives based on the compound's structure were synthesized and characterized by spectral methods. These derivatives were screened for in vitro anti-bacterial activity, showing moderate to good antimicrobial activity, underscoring their potential in antimicrobial treatment strategies (Mhaske et al., 2014).

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-16-3-8-19-20(15-16)29-22(23-19)25-12-10-24(11-13-25)21(26)9-14-28-18-6-4-17(27-2)5-7-18/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRHRWAAHYHOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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